molecular formula C21H21NO4 B2483182 Ethyl 4-benzyl-3,5-dioxo-4-azatetracyclo[5.3.2.0^{2,6}.0^{8,10}]dodec-11-ene-9-carboxylate CAS No. 1803601-47-9

Ethyl 4-benzyl-3,5-dioxo-4-azatetracyclo[5.3.2.0^{2,6}.0^{8,10}]dodec-11-ene-9-carboxylate

Cat. No.: B2483182
CAS No.: 1803601-47-9
M. Wt: 351.402
InChI Key: CRXCVBKATZWTAR-UHFFFAOYSA-N
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Description

Ethyl 4-benzyl-3,5-dioxo-4-azatetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-ene-9-carboxylate is a complex organic compound with a molecular weight of 351.4 g/mol[_{{{CITATION{{{1{ethyl 4-benzyl-3,5-dioxo-4-azatetracyclo [5.3.2.0^ {2,6}.0^ {8,10 ...](https://www.sigmaaldrich.com/US/en/product/enamine/ena447957056?context=bbe). This compound is characterized by its intricate molecular structure, which includes multiple rings and functional groups[{{{CITATION{{{_1{ethyl 4-benzyl-3,5-dioxo-4-azatetracyclo 5.3.2.0^ {2,6}.0^ {8,10 ...

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-benzyl-3,5-dioxo-4-azatetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-ene-9-carboxylate typically involves multi-step organic reactions[_{{{CITATION{{{1{ethyl 4-benzyl-3,5-dioxo-4-azatetracyclo [5.3.2.0^ {2,6}.0^ {8,10 ...](https://www.sigmaaldrich.com/US/en/product/enamine/ena447957056?context=bbe). One common approach is the cyclization of a suitable precursor followed by functional group modifications[{{{CITATION{{{_1{ethyl 4-benzyl-3,5-dioxo-4-azatetracyclo 5.3.2.0^ {2,6}.0^ {8,10 .... The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process is optimized to minimize waste and improve efficiency, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-benzyl-3,5-dioxo-4-azatetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-ene-9-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution[_{{{CITATION{{{_1{ethyl 4-benzyl-3,5-dioxo-4-azatetracyclo 5.3.2.0^ {2,6}.0^ {8,10 ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)[_{{{CITATION{{{_1{ethyl 4-benzyl-3,5-dioxo-4-azatetracyclo 5.3.2.0^ {2,6}.0^ {8,10 ....

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used[_{{{CITATION{{{_1{ethyl 4-benzyl-3,5-dioxo-4-azatetracyclo 5.3.2.0^ {2,6}.0^ {8,10 ....

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent[_{{{CITATION{{{_1{ethyl 4-benzyl-3,5-dioxo-4-azatetracyclo 5.3.2.0^ {2,6}.0^ {8,10 ....

Major Products Formed: The reactions can yield a variety of products depending on the conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

Ethyl 4-benzyl-3,5-dioxo-4-azatetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-ene-9-carboxylate has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules[_{{{CITATION{{{_1{ethyl 4-benzyl-3,5-dioxo-4-azatetracyclo 5.3.2.0^ {2,6}.0^ {8,10 ....

  • Biology: The compound can be employed in the study of biological systems and pathways[_{{{CITATION{{{_1{ethyl 4-benzyl-3,5-dioxo-4-azatetracyclo 5.3.2.0^ {2,6}.0^ {8,10 ....

  • Medicine: It has potential therapeutic applications and can be used in drug discovery and development[_{{{CITATION{{{_1{ethyl 4-benzyl-3,5-dioxo-4-azatetracyclo 5.3.2.0^ {2,6}.0^ {8,10 ....

  • Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which Ethyl 4-benzyl-3,5-dioxo-4-azatetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-ene-9-carboxylate exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{_1{ethyl 4-benzyl-3,5-dioxo-4-azatetracyclo 5.3.2.0^ {2,6}.0^ {8,10 .... The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Ethyl 4-benzyl-3,5-dioxo-4-azatetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-ene-9-carboxylate is unique due to its complex structure and functional groups[_{{{CITATION{{{1{ethyl 4-benzyl-3,5-dioxo-4-azatetracyclo [5.3.2.0^ {2,6}.0^ {8,10 ...](https://www.sigmaaldrich.com/US/en/product/enamine/ena447957056?context=bbe). Similar compounds include other benzyl-substituted tetracyclic compounds, which may have different biological activities and applications[{{{CITATION{{{_1{ethyl 4-benzyl-3,5-dioxo-4-azatetracyclo 5.3.2.0^ {2,6}.0^ {8,10 .... The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical properties.

List of Similar Compounds

  • Benzyl-substituted tetracyclic compounds

  • Other derivatives of dioxo-azatetracyclo compounds

  • Structurally related carboxylate esters

{8,10}]dodec-11-ene-9-carboxylate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 4-benzyl-3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-2-26-21(25)18-14-12-8-9-13(15(14)18)17-16(12)19(23)22(20(17)24)10-11-6-4-3-5-7-11/h3-9,12-18H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXCVBKATZWTAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1C3C=CC2C4C3C(=O)N(C4=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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